molecular formula C13H12N4O3 B12219101 ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate

Cat. No.: B12219101
M. Wt: 272.26 g/mol
InChI Key: CIUVTYSKCXHOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. These moieties are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of both benzimidazole and pyrazole rings in a single molecule makes this compound a potential candidate for various scientific and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is unique due to the presence of both benzimidazole and pyrazole rings in a single molecule. This combination enhances its potential biological activities and makes it a versatile compound for various applications .

Biological Activity

Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂N₄O₃
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 1006582-96-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammation. The compound has been shown to inhibit various kinases and enzymes that play critical roles in these processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against multiple cancer cell lines.

Efficacy Against Cancer Cell Lines

Cell Line IC₅₀ (µM) Mechanism
MCF73.79Growth inhibition through apoptosis induction
SF-26812.50Cell cycle arrest and apoptosis
NCI-H46042.30Inhibition of proliferation

These values indicate that the compound is particularly potent against breast cancer cell lines (MCF7), suggesting a promising avenue for further research in breast cancer therapeutics .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound demonstrates the ability to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

One notable study highlighted the synthesis of pyrazole derivatives and their evaluation for anti-inflammatory activity. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, indicating a potential for therapeutic applications in inflammatory diseases .

Research Findings

A variety of studies have reported on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Antitumor Activity : Research indicates that compounds with similar structures have shown promising results against various cancer types, with some derivatives achieving IC₅₀ values as low as 0.01 µM against MCF7 cells .
  • Kinase Inhibition : The compound has been linked to the inhibition of specific kinases involved in tumor growth and metastasis, making it a candidate for targeted cancer therapies .
  • Cytotoxicity Studies : Detailed cytotoxicity assays have confirmed that this compound induces apoptosis in a dose-dependent manner across several cancer cell lines .

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H12N4O3/c1-2-20-12(19)8-7-14-17(11(8)18)13-15-9-5-3-4-6-10(9)16-13/h3-7,14H,2H2,1H3,(H,15,16)

InChI Key

CIUVTYSKCXHOIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.